

# Application Notes and Protocols: Long-Term Administration of Ampreloxetine in Chronic Disease Models

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## Compound of Interest

Compound Name: *Ampreloxetine*

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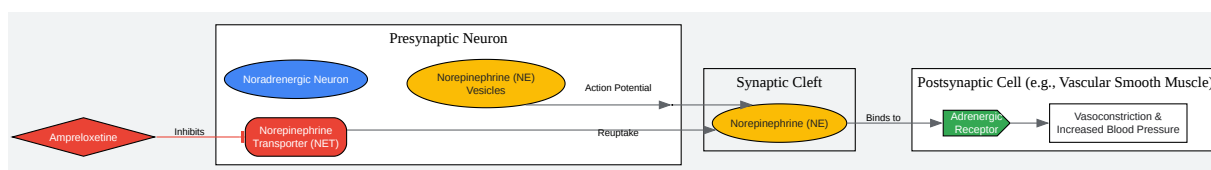
## Introduction

**Ampreloxetine** (TD-9855) is an investigational, once-daily, selective norepinephrine reuptake inhibitor (NRI) currently in late-stage clinical development for the treatment of symptomatic neurogenic orthostatic hypotension (nOH) in patients with multiple system atrophy (MSA).[1][2] nOH is a debilitating manifestation of several neurodegenerative diseases, characterized by a significant drop in blood pressure upon standing, leading to dizziness, lightheadedness, and an increased risk of falls.[1] **Ampreloxetine**'s mechanism of action, which involves blocking the norepinephrine transporter (NET), aims to increase the availability of norepinephrine at the neurovascular junction, thereby enhancing vasoconstriction and improving orthostatic tolerance.[3][4]

These application notes provide a summary of quantitative data from clinical trials, detailed experimental protocols for both preclinical and clinical evaluation, and visualizations of key pathways and workflows relevant to the long-term administration of **Ampreloxetine** in chronic disease models.

## Signaling Pathway of Ampreloxetine

**Ampreloxetine** is a selective inhibitor of the norepinephrine transporter (NET), which is primarily located on the presynaptic membrane of noradrenergic neurons.[3] By blocking NET, **Ampreloxetine** prevents the reuptake of norepinephrine from the synaptic cleft, leading to an accumulation of norepinephrine and enhanced activation of adrenergic receptors on postsynaptic cells, such as vascular smooth muscle cells. This enhanced signaling results in increased vasoconstriction and a subsequent rise in blood pressure, which is particularly beneficial in counteracting the effects of nOH.[5][6]



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Caption: Mechanism of action of **Ampreloxetine**.

## Quantitative Data from Clinical Studies

The following tables summarize key quantitative data from clinical trials investigating the long-term administration of **Ampreloxetine** in patients with nOH due to MSA.

Table 1: Efficacy of **Ampreloxetine** in Patients with MSA (REDWOOD Study Subgroup Analysis)[7][8]

Outcome Measure	Amprexetine (n=20)	Placebo (n=20)	Mean Difference (95% CI)	p-value
Change in OHSA Composite Score at Week 6	Stable	Worsened	-1.6	0.0056
Change in OHDAS Item 1 (Walking) at Week 6	Stable	Worsened	-2.0	0.0147
Change in 3-minute Standing Systolic BP (mmHg)	5.6 ± 4.14 (SE)	-10.0 ± 4.45 (SE)	15.6	<0.05
Odds Ratio of Treatment Failure	-	-	0.28 (0.05, 1.22)	-

Table 2: Pharmacodynamic Effects of **Amprexetine** (Phase 2 Study)[9][10]

Biomarker	Change from Baseline	p-value
Plasma Norepinephrine (NE)	↑ 71%	< 0.005
Plasma 3,4-dihydroxyphenylglycol (DHPG)	↓ 22%	< 0.05
NE:DHPG Ratio	Significantly Increased	< 0.001

## Experimental Protocols

### Preclinical Evaluation in an Animal Model of Orthostatic Hypotension

This protocol describes a representative study to evaluate the long-term efficacy of **Ampreloxetine** in a rat model of orthostatic hypotension induced by an alpha-adrenergic antagonist.

#### 1. Animal Model and Induction of Orthostatic Hypotension:

- Animals: Male Sprague-Dawley rats (250-300g).
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Induction: Administer prazosin (an alpha-1 adrenergic antagonist) at a dose of 1 mg/kg, intraperitoneally (i.p.), 30 minutes prior to orthostatic challenge to induce a state of orthostatic intolerance.

#### 2. Experimental Groups:

- Group 1: Vehicle control (e.g., saline) + Prazosin
- Group 2: **Ampreloxetine** (e.g., 10 mg/kg, oral gavage) + Prazosin
- Group 3: **Ampreloxetine** (e.g., 30 mg/kg, oral gavage) + Prazosin

#### 3. Long-Term Administration:

- Administer **Ampreloxetine** or vehicle daily for 4 weeks.

#### 4. Orthostatic Challenge (Tilt-Table Test):

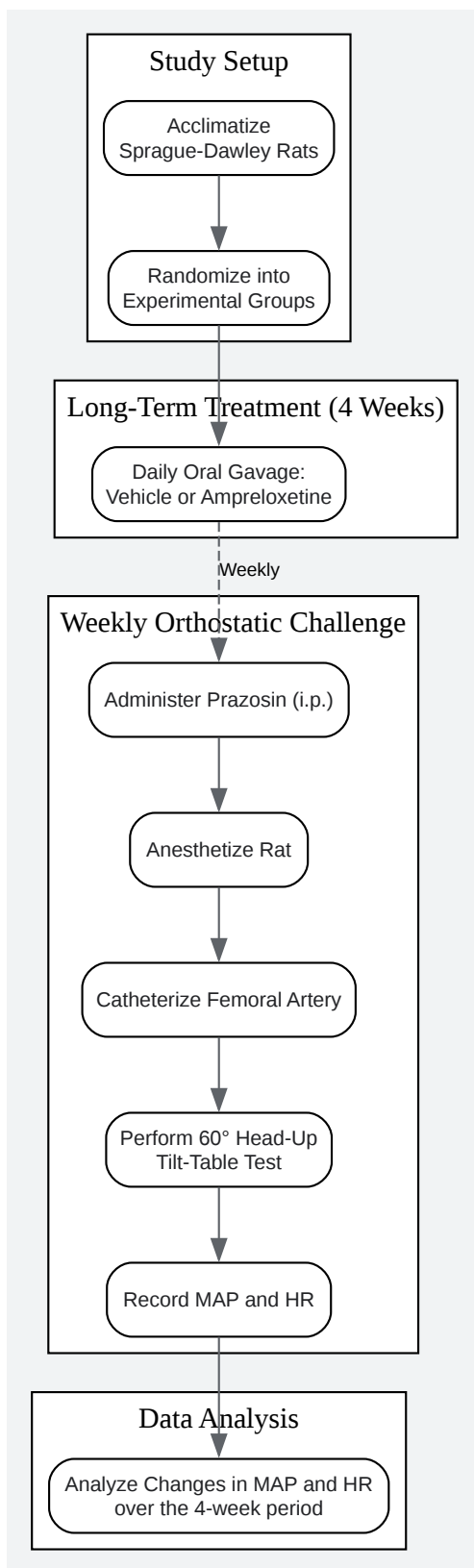
- Perform a tilt-table test at baseline (before treatment) and weekly throughout the 4-week treatment period.
- Anesthetize rats (e.g., with a combination of ketamine and xylazine).
- Insert a catheter into the femoral artery for continuous blood pressure monitoring.
- Secure the rat to a tilt table in a supine position.

- After a stabilization period, tilt the table to a 60-degree head-up position for 10 minutes.
- Record mean arterial pressure (MAP) and heart rate (HR) continuously.

5. Outcome Measures:

- Primary: Change in MAP in response to the tilt challenge.
- Secondary: Change in HR, and assessment of autonomic reflex function.

6. Workflow Diagram:



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Caption: Preclinical experimental workflow.

## Clinical Trial Protocol: Randomized Withdrawal Study (Based on CYPRESS and REDWOOD studies)[7][11][12]

This protocol outlines a typical Phase 3 clinical trial design for evaluating the long-term efficacy and safety of **Ampreloxetine** in patients with nOH due to MSA.

1. Study Design: A multicenter, randomized, double-blind, placebo-controlled withdrawal study.

2. Patient Population: Patients aged 18-80 years with a diagnosis of MSA and symptomatic nOH.

3. Study Periods:

- Screening Period (up to 4 weeks): Assess eligibility criteria, obtain informed consent, and collect baseline data.
- Open-Label Treatment Period (12-20 weeks): All patients receive **Ampreloxetine** (e.g., 10 mg once daily). Responders are identified based on predefined criteria (e.g., improvement in OHSA score).
- Randomized Withdrawal Period (6-8 weeks): Responders are randomized in a 1:1 ratio to either continue **Ampreloxetine** or switch to a placebo.
- Long-Term Extension Period (up to 104 weeks): Patients who complete the randomized withdrawal period may be eligible to receive open-label **Ampreloxetine**.

4. Key Assessments:

- Efficacy:
  - Orthostatic Hypotension Symptom Assessment (OHSA) composite score.
  - Orthostatic Hypotension Daily Activities Scale (OHDAS).
  - Orthostatic vital signs (blood pressure and heart rate measurements in supine and standing positions).
- Safety:

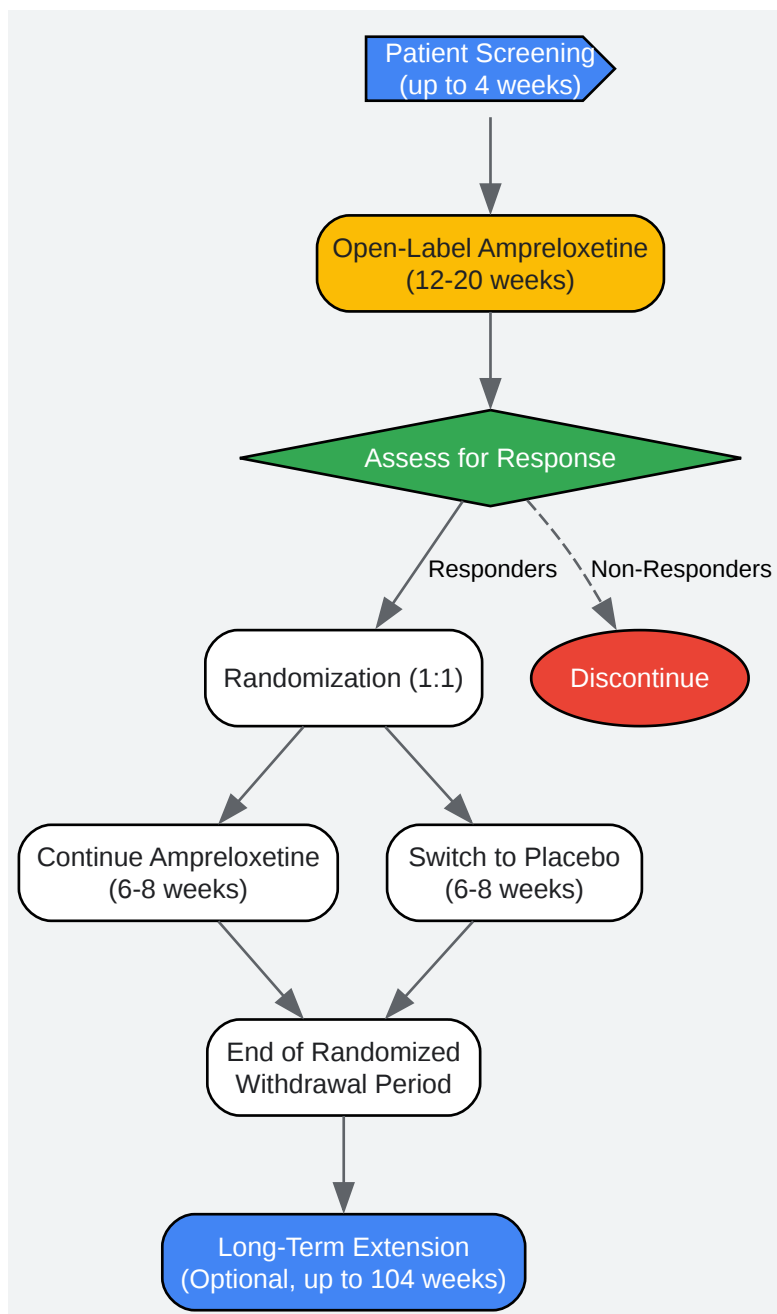
- Adverse event monitoring.
- Electrocardiograms (ECGs).
- Laboratory safety tests.

5. Statistical Analysis:

- The primary efficacy endpoint is typically the change from randomization baseline in the OHSa composite score at the end of the randomized withdrawal period.
- Analysis is performed using a mixed model for repeated measures (MMRM).

6. Workflow Diagram:





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Caption: Clinical trial workflow diagram.

## Conclusion

The long-term administration of **Ampreloxetine** shows promise in the management of nOH, a chronic and debilitating condition. The data from clinical trials suggest a durable effect on symptom improvement and orthostatic blood pressure. The provided protocols offer a

framework for the continued investigation of **Ampreloxetine** and other selective norepinephrine reuptake inhibitors in both preclinical and clinical settings. Further research is warranted to fully elucidate the long-term safety and efficacy profile of **Ampreloxetine** and its potential application in other chronic diseases characterized by autonomic dysfunction.

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